

An In-depth Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate*

Cat. No.: *B1311370*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological applications, particularly in the context of cancer research.

Core Compound Data

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a pyridine derivative with both an ester and a hydroxymethyl functional group. These features make it a versatile building block for the synthesis of more complex molecules.

Property	Value	Source
Molecular Weight	181.19 g/mol	[1]
Molecular Formula	C ₉ H ₁₁ NO ₃	[1]
CAS Number	41337-81-9	[1]
Appearance	White to yellow to light brown solid	
Purity	Typically ≥97%	[2]
Storage Temperature	-20°C	[1]

Synthetic Experimental Protocol

The synthesis of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** can be achieved through a two-step process starting from the commercially available Dimethyl pyridine-2,6-dicarboxylate. The process involves the selective reduction of one of the methyl ester groups to a hydroxymethyl group, followed by transesterification of the remaining methyl ester to an ethyl ester.

Step 1: Selective Reduction of Dimethyl pyridine-2,6-dicarboxylate

This step aims to selectively reduce one ester group of Dimethyl pyridine-2,6-dicarboxylate to yield **Methyl 6-(hydroxymethyl)pyridine-2-carboxylate**.

Materials:

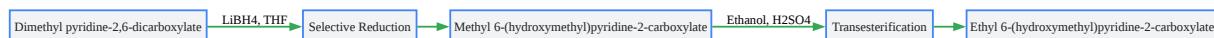
- Dimethyl pyridine-2,6-dicarboxylate
- Lithium borohydride (LiBH₄)
- Tetrahydrofuran (THF), anhydrous
- Methanol

- Dichloromethane (DCM)
- Saturated aqueous solution of ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dimethyl pyridine-2,6-dicarboxylate (1 equivalent) in anhydrous THF.
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of lithium borohydride (1-1.2 equivalents) in THF to the reaction mixture. The slow addition is crucial for selectivity.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
- Upon completion, quench the reaction by the slow addition of methanol at 0°C.
- Add a saturated aqueous solution of ammonium chloride and extract the product with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **Methyl 6-(hydroxymethyl)pyridine-2-carboxylate**.

Step 2: Transesterification to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate


This step converts the methyl ester of the intermediate to the desired ethyl ester.

Materials:

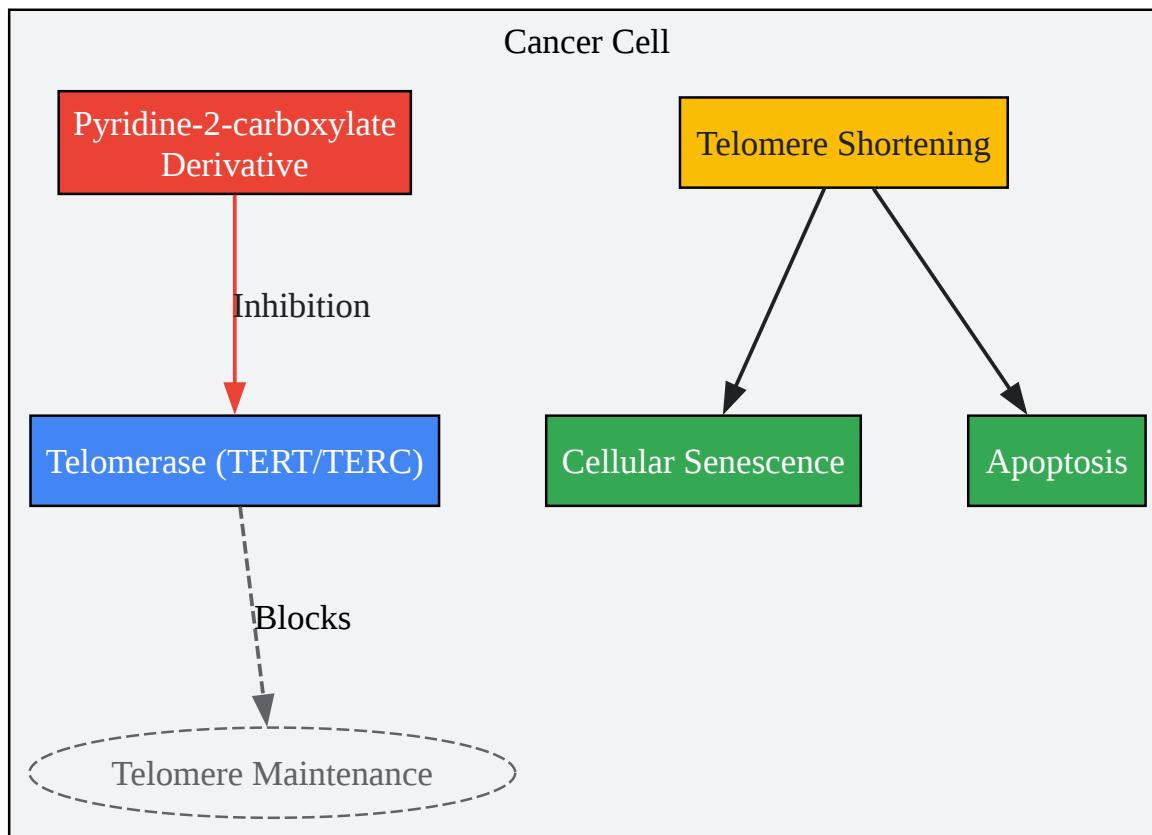
- **Methyl 6-(hydroxymethyl)pyridine-2-carboxylate**
- Ethanol, absolute
- Sulfuric acid (H_2SO_4), concentrated
- Sodium bicarbonate ($NaHCO_3$), saturated aqueous solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate

Procedure:

- Dissolve **Methyl 6-(hydroxymethyl)pyridine-2-carboxylate** (1 equivalent) in an excess of absolute ethanol.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
- Heat the reaction mixture to reflux and monitor by TLC. The reaction may take several hours to reach completion.
- After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product, **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate**, can be further purified by recrystallization or silica gel chromatography if necessary.

[Click to download full resolution via product page](#)

Synthetic Workflow for **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate**.


Potential Biological Activity and Signaling Pathway

While specific biological activities for **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** are not extensively documented, related pyridine-2-carboxylate derivatives have shown promise as enzyme inhibitors. Notably, derivatives of 6-formyl-pyridine-2-carboxylic acid have been investigated for their in vitro telomerase inhibitory activity.^[3] Telomerase is an enzyme crucial for the maintenance of telomere length in cancer cells, and its inhibition is a key strategy in cancer therapy.

The 3,4-dichlorothiophenol ester of 6-formyl-pyridine-2-carboxylic acid, a structurally related compound, has demonstrated significant in vitro telomerase inhibitory activity and in vivo tumor suppression.^[3] Another telomerase inhibitor lead compound has been identified with an IC₅₀ of 1.0 μM.^[4]

Compound	Target	Activity (IC ₅₀)	Reference
Pyridine-2-carboxylate Derivative (Lead Compound)	Telomerase	1.0 μM	[4]
3,4-dichlorothiophenol ester of 6-formyl- pyridine-2-carboxylic acid	Telomerase	High in vitro activity	[3]

Based on this, a hypothetical mechanism of action for a pyridine-2-carboxylate derivative as a telomerase inhibitor can be proposed. The compound could potentially bind to the active site of the telomerase reverse transcriptase (TERT) subunit or interact with the RNA component (TERC), thereby inhibiting its function. This would lead to progressive telomere shortening in cancer cells, ultimately triggering cellular senescence or apoptosis.

[Click to download full resolution via product page](#)

Hypothetical Signaling Pathway of a Pyridine-2-carboxylate Derivative as a Telomerase Inhibitor.

This guide provides foundational information for researchers interested in **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate**. The provided synthetic protocol offers a practical starting point for its preparation, and the exploration of its potential as a telomerase inhibitor highlights a promising avenue for future drug discovery efforts. Further investigation is warranted to fully elucidate the biological activities and therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. 6-hydroxymethyl-pyridine-2-carboxylic acid ethyl ester manufacturers and suppliers in india [chemicalbook.com]
- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311370#ethyl-6-hydroxymethyl-pyridine-2-carboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com